molecular formula C18H16FNO4S B2596050 12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1009241-62-6

12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2596050
CAS No.: 1009241-62-6
M. Wt: 361.39
InChI Key: WEWJRENGVXIYOJ-UHFFFAOYSA-N
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Description

12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a fluorobenzenesulfonyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the electrophilic aromatic substitution reaction, where a fluorobenzenesulfonyl chloride reacts with a suitable tricyclic precursor under controlled conditions . The reaction conditions often include the use of a strong acid catalyst and a polar solvent to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases are used depending on the type of substitution desired.

Major Products

The major products of these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The tricyclic structure provides rigidity and specificity in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one stands out due to its tricyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

12-(4-fluorophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWJRENGVXIYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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